Antibacterial agent 64

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

Fórmula molecular |

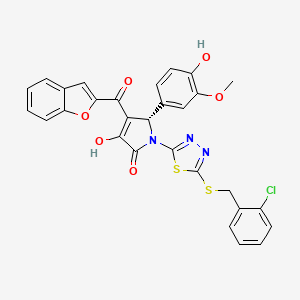

C29H20ClN3O6S2 |

|---|---|

Peso molecular |

606.1 g/mol |

Nombre IUPAC |

(2S)-3-(1-benzofuran-2-carbonyl)-1-[5-[(2-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-4-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-2H-pyrrol-5-one |

InChI |

InChI=1S/C29H20ClN3O6S2/c1-38-21-13-16(10-11-19(21)34)24-23(25(35)22-12-15-6-3-5-9-20(15)39-22)26(36)27(37)33(24)28-31-32-29(41-28)40-14-17-7-2-4-8-18(17)30/h2-13,24,34,36H,14H2,1H3/t24-/m0/s1 |

Clave InChI |

QWFKBEYTFLQWEP-DEOSSOPVSA-N |

SMILES isomérico |

COC1=C(C=CC(=C1)[C@H]2C(=C(C(=O)N2C3=NN=C(S3)SCC4=CC=CC=C4Cl)O)C(=O)C5=CC6=CC=CC=C6O5)O |

SMILES canónico |

COC1=C(C=CC(=C1)C2C(=C(C(=O)N2C3=NN=C(S3)SCC4=CC=CC=C4Cl)O)C(=O)C5=CC6=CC=CC=C6O5)O |

Origen del producto |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Antibacterial Agent 64

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Antibacterial agent 64 (also referred to as compound-62) is a novel antimicrobial compound that functions as a potent inhibitor of the histidine kinase YycG.[1][2] This enzyme is a critical component of the YycFG (also known as WalRK) two-component signal transduction system, which is essential for viability and virulence in many Gram-positive bacteria, including the opportunistic pathogen Enterococcus faecalis.[1][2] The primary mechanism of action of this compound is the inhibition of YycG's autophosphorylation, a key step in a signaling cascade that regulates cell wall metabolism and biofilm formation. Notably, this agent demonstrates significant activity in inhibiting biofilm formation and acts synergistically with conventional antibiotics like ampicillin to eradicate established biofilms.[1][2]

Core Mechanism of Action: Inhibition of the YycFG Two-Component System

The primary molecular target of this compound is the sensor histidine kinase YycG. This enzyme is the environmental sensor in the essential YycFG two-component system. In a typical activation scenario, YycG senses a specific extracellular stimulus, triggering its dimerization and subsequent autophosphorylation on a conserved histidine residue, using ATP as a phosphate donor. This phosphate group is then transferred to its cognate response regulator, YycF. Phosphorylated YycF acts as a transcriptional regulator, controlling the expression of genes vital for cell wall homeostasis and biofilm production.

This compound disrupts this critical pathway by directly inhibiting the autophosphorylation of YycG.[1][2] By preventing this initial phosphorylation event, the agent effectively blocks the entire downstream signaling cascade. This leads to the dysregulation of cell wall-related processes and a marked reduction in the bacteria's ability to form and maintain biofilms, a key virulence factor in chronic infections.[1][2]

Signaling Pathway Diagram

The following diagram illustrates the YycFG signaling pathway and the specific point of inhibition by this compound.

Quantitative Data Summary

This compound has been characterized by its potent inhibitory activity on the YycG kinase and its significant effects on Enterococcus faecalis biofilms. The key quantitative metrics are summarized below.

| Parameter | Value | Organism / Condition | Reference |

| IC50 (YycG Inhibition) | 6.1 µM | In vitro autophosphorylation assay | [1] |

| Biofilm Inhibition | Significant | E. faecalis (static and dynamic models) | [2] |

| Planktonic Growth Effect | No significant inhibition | E. faecalis (various resistant strains) | [2] |

| Synergistic Activity | Eradicates biofilm-embedded bacteria | In combination with Ampicillin | [2] |

| Cytotoxicity | Low | Mammalian cells | [2] |

Experimental Protocols

The following sections detail the methodologies for the key experiments used to characterize the mechanism of action of this compound.

YycG Autophosphorylation Inhibition Assay

This assay quantifies the ability of a compound to inhibit the ATP-dependent autophosphorylation of the YycG histidine kinase.

Protocol:

-

Protein Expression and Purification: The cytoplasmic domain of YycG is expressed as a recombinant protein (e.g., with a His-tag) in E. coli and purified using affinity chromatography.

-

Reaction Mixture Preparation: A reaction buffer is prepared containing Tris-HCl, MgCl₂, KCl, and DTT.

-

Inhibitor Incubation: Purified YycG protein is pre-incubated with varying concentrations of this compound (or DMSO as a control) in the reaction buffer for 15-30 minutes at room temperature.

-

Initiation of Phosphorylation: The phosphorylation reaction is initiated by the addition of a mixture containing ATP and [γ-³²P]ATP. The final reaction volume is typically 20-50 µL.

-

Reaction Incubation: The mixture is incubated at 37°C for a defined period (e.g., 30-60 minutes).

-

Termination: The reaction is stopped by adding an equal volume of 2x SDS-PAGE loading buffer.

-

Analysis: The samples are resolved by SDS-PAGE. The gel is dried and exposed to a phosphor screen.

-

Quantification: The amount of radiolabeled, phosphorylated YycG is quantified using a phosphor imager. The percentage of inhibition is calculated relative to the DMSO control, and IC₅₀ values are determined by fitting the data to a dose-response curve.

Workflow for YycG Inhibition Assay

Enterococcus faecalis Biofilm Formation and Eradication Assay

This protocol assesses the ability of this compound to inhibit the formation of new biofilms and to eradicate established biofilms, particularly in combination with other antibiotics.

Protocol:

-

Bacterial Culture Preparation: E. faecalis is grown overnight in a suitable medium such as Tryptic Soy Broth supplemented with glucose (TSBG). The culture is then diluted to a standardized optical density (e.g., OD₆₀₀ of 0.1) in fresh TSBG.

-

Microtiter Plate Setup: 200 µL of the diluted bacterial suspension is added to the wells of a 96-well flat-bottomed polystyrene microtiter plate.

-

For Inhibition Assay:

-

Varying concentrations of this compound are added to the wells at the time of inoculation (T=0).

-

-

For Eradication Assay:

-

The plate is first incubated for 24 hours at 37°C to allow for mature biofilm formation.

-

After 24 hours, the planktonic cells are gently removed, and the wells are washed with sterile phosphate-buffered saline (PBS).

-

Fresh media containing this compound, ampicillin, or a combination of both is added to the wells with the established biofilms.

-

-

Incubation: The plates are incubated for 24-48 hours at 37°C under static conditions.

-

Biofilm Quantification (Crystal Violet Staining):

-

The medium is discarded, and wells are washed three times with PBS to remove non-adherent cells.

-

The plates are air-dried.

-

Adherent biofilms are stained with 200 µL of 0.1% crystal violet solution for 15 minutes.

-

Excess stain is removed by washing with water.

-

The bound dye is solubilized with 200 µL of 33% acetic acid or 95% ethanol.

-

The absorbance is measured at a wavelength of 570-595 nm using a microplate reader.

-

-

Viable Cell Quantification (CFU Counting for Eradication):

-

After treatment, wells are washed with PBS.

-

The biofilm is mechanically disrupted (e.g., by scraping and vigorous pipetting or sonication) in PBS.

-

The resulting bacterial suspension is serially diluted and plated on agar plates.

-

Colony Forming Units (CFU) are counted after overnight incubation to determine the number of viable bacteria remaining in the biofilm.

-

Conclusion

This compound represents a promising class of antimicrobial agents that operate via a targeted mechanism distinct from many conventional antibiotics. By specifically inhibiting the YycG histidine kinase, it effectively disrupts a signaling pathway essential for bacterial viability, cell wall integrity, and biofilm formation. Its demonstrated ability to inhibit biofilm development and work synergistically with beta-lactam antibiotics to clear established biofilms makes it a valuable lead compound for developing new therapies against persistent and difficult-to-treat Gram-positive infections.[1][2]

References

In-Depth Technical Guide to Antibacterial Agent 64: A Novel YycG Inhibitor with Potent Anti-Biofilm Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Antibacterial agent 64 (also known as compound 62) is a novel small molecule inhibitor of the essential bacterial histidine kinase YycG. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and biological activity, with a particular focus on its potent efficacy against Enterococcus faecalis, a leading cause of hospital-acquired infections. This document details the agent's mechanism of action, its significant anti-biofilm properties, and its synergistic relationship with conventional antibiotics like ampicillin. All quantitative data are presented in structured tables, and detailed experimental protocols for key assays are provided. Furthermore, a visualization of the targeted signaling pathway is included to facilitate a deeper understanding of its molecular interactions.

Chemical Structure and Physicochemical Properties

This compound is a complex heterocyclic molecule with the chemical formula C29H20ClN3O6S2. Its structure is characterized by a dihydropyrrolidone-thiadiazole core.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 618865-52-4 | [1][2] |

| Molecular Formula | C29H20ClN3O6S2 | [1][2] |

| Molecular Weight | 606.07 g/mol | [1][2] |

| Appearance | Not specified in provided results | |

| Solubility | Not specified in provided results |

Biological Activity and Mechanism of Action

This compound functions as a potent inhibitor of the YycG histidine kinase, a critical component of the YycFG two-component signal transduction system. This system is essential for the viability of many low G+C Gram-positive bacteria, including Enterococcus faecalis. It plays a crucial role in regulating cell wall metabolism and is implicated in biofilm formation. By inhibiting the autophosphorylation of YycG, this compound disrupts this vital signaling pathway, leading to its antibacterial effects. The agent has demonstrated a half-maximal inhibitory concentration (IC50) of 6.1 µM against YycG.[1][2]

Antibacterial Spectrum

The antibacterial activity of this compound has been evaluated against a panel of clinically relevant bacterial strains. The minimum inhibitory concentration (MIC), defined as the lowest concentration of the agent that prevents visible growth, has been determined for various planktonic bacteria.

Table 2: Minimum Inhibitory Concentration (MIC) of this compound against Planktonic Bacteria

| Bacterial Strain | MIC (µg/mL) |

| Enterococcus faecalis ATCC 29212 | >128 |

| Enterococcus faecalis V583 | >128 |

| Enterococcus faecium ATCC 19434 | >128 |

| Vancomycin-resistant Enterococcus faecalis (VRE) E12 | >128 |

| Linezolid-resistant Enterococcus faecalis (LRE) E07 | >128 |

| Staphylococcus aureus ATCC 29213 | >128 |

| Methicillin-resistant Staphylococcus aureus (MRSA) ATCC 43300 | >128 |

| Streptococcus pneumoniae ATCC 49619 | >128 |

| Escherichia coli ATCC 25922 | >128 |

| Pseudomonas aeruginosa ATCC 27853 | >128 |

Data extracted from Chen Z, et al. J Med Chem. 2021;64(20):15037-15052.

Anti-Biofilm Activity

A key feature of this compound is its significant activity against bacterial biofilms, which are notoriously resistant to conventional antibiotics. The agent has been shown to inhibit the formation of Enterococcus faecalis biofilms and eradicate pre-formed biofilms, particularly in synergy with ampicillin.

Table 3: Biofilm Inhibition and Eradication by this compound

| Assay | Bacterial Strain | Concentration of Agent 64 | Effect |

| Biofilm Formation Inhibition | Enterococcus faecalis V583 | 32 µg/mL | Significant reduction in biofilm formation |

| Biofilm Eradication (Synergy with Ampicillin) | Enterococcus faecalis V583 | 64 µg/mL (Agent 64) + 64 µg/mL (Ampicillin) | Synergistic eradication of established biofilm |

Data interpreted from Chen Z, et al. J Med Chem. 2021;64(20):15037-15052.

Signaling Pathway and Experimental Workflows

YycG/YycF Signaling Pathway

The YycG/YycF two-component system is a key regulatory pathway in many Gram-positive bacteria. The sensor histidine kinase, YycG, which is embedded in the cell membrane, detects specific environmental signals. Upon activation, YycG undergoes autophosphorylation. The phosphate group is then transferred to the cognate response regulator, YycF. Phosphorylated YycF acts as a transcriptional regulator, binding to specific DNA sequences to control the expression of genes involved in cell wall metabolism and other essential cellular processes. This compound inhibits the initial autophosphorylation step of YycG, thereby blocking the entire signaling cascade.

Caption: YycG/YycF signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Key Assays

The following diagram illustrates the general workflow for the key in vitro assays used to characterize this compound.

Caption: General experimental workflow for in vitro characterization of this compound.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the primary literature.

YycG Kinase Inhibition Assay

This assay measures the ability of this compound to inhibit the autophosphorylation of the YycG kinase.

-

Protein Expression and Purification: The cytoplasmic domain of E. faecalis YycG is expressed as a recombinant protein in E. coli and purified using affinity chromatography.

-

Reaction Mixture: The kinase reaction is performed in a buffer containing 50 mM Tris-HCl (pH 7.5), 50 mM KCl, and 10 mM MgCl2.

-

Inhibition Assay: Purified YycG protein (final concentration, e.g., 1 µM) is pre-incubated with varying concentrations of this compound (or DMSO as a control) for 15 minutes at room temperature.

-

Initiation of Reaction: The autophosphorylation reaction is initiated by the addition of ATP (final concentration, e.g., 100 µM).

-

Incubation: The reaction mixture is incubated for a defined period (e.g., 30 minutes) at 37°C.

-

Detection: The level of YycG autophosphorylation is quantified using a luminescence-based kinase assay kit that measures the amount of remaining ATP. A decrease in luminescence indicates ATP consumption due to kinase activity.

-

Data Analysis: The percentage of inhibition is calculated relative to the DMSO control, and the IC50 value is determined by fitting the data to a dose-response curve.

Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is used to determine the MIC of this compound against planktonic bacteria.

-

Bacterial Inoculum Preparation: Bacterial strains are grown overnight in appropriate broth medium (e.g., Tryptic Soy Broth). The culture is then diluted to a standardized concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Compound Dilution: A two-fold serial dilution of this compound is prepared in a 96-well microtiter plate containing broth medium.

-

Inoculation: Each well is inoculated with the prepared bacterial suspension.

-

Controls: Positive (bacteria with no compound) and negative (broth only) controls are included on each plate.

-

Incubation: The plates are incubated at 37°C for 18-24 hours.

-

MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Biofilm Eradication Assay (Synergy with Ampicillin)

This assay evaluates the ability of this compound, alone and in combination with ampicillin, to eradicate pre-formed E. faecalis biofilms.

-

Biofilm Formation: An overnight culture of E. faecalis is diluted in biofilm-promoting medium (e.g., TSB supplemented with glucose) and dispensed into the wells of a 96-well plate. The plate is incubated at 37°C for 24-48 hours to allow for biofilm formation.

-

Removal of Planktonic Cells: The medium containing planktonic (free-floating) bacteria is carefully removed, and the wells are gently washed with phosphate-buffered saline (PBS) to remove non-adherent cells.

-

Treatment: Fresh medium containing this compound, ampicillin, or a combination of both at various concentrations is added to the wells. A control group with no treatment is also included.

-

Incubation: The plate is incubated for another 24 hours at 37°C.

-

Quantification of Biofilm:

-

The treatment medium is removed, and the wells are washed with PBS.

-

The remaining biofilm is fixed (e.g., with methanol) and then stained with a 0.1% crystal violet solution.

-

Excess stain is washed away, and the plate is allowed to dry.

-

The bound crystal violet is solubilized with a solvent (e.g., 33% acetic acid or ethanol).

-

The absorbance of the solubilized stain is measured using a microplate reader at a wavelength of approximately 570-595 nm. The absorbance is proportional to the amount of biofilm remaining.

-

-

Data Analysis: The percentage of biofilm eradication is calculated by comparing the absorbance of the treated wells to the untreated control wells. Synergy is determined by analyzing the combined effect of this compound and ampicillin compared to their individual effects.

Conclusion

This compound represents a promising new class of antibacterial compounds that target the essential YycG histidine kinase. Its potent anti-biofilm activity, particularly its synergistic effect with ampicillin against Enterococcus faecalis, highlights its potential for addressing the significant challenge of biofilm-associated infections. Further preclinical and clinical studies are warranted to fully evaluate its therapeutic potential. This technical guide provides a foundational resource for researchers and drug development professionals interested in the further exploration and development of this novel antibacterial agent.

References

An In-depth Technical Guide to the Antibacterial Activity Spectrum of Gepotidacin (CAS No. 618865-52-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gepotidacin, also known as GSK1322322, is a novel, first-in-class triazaacenaphthylene antibiotic currently in clinical development. It represents a significant advancement in the fight against antimicrobial resistance due to its unique mechanism of action, which involves the inhibition of two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV. This dual-targeting mechanism is distinct from that of fluoroquinolones and confers a broad spectrum of activity against both Gram-positive and Gram-negative pathogens, including strains resistant to currently available antibiotics. This technical guide provides a comprehensive overview of the antibacterial activity spectrum of Gepotidacin, detailing its in vitro potency, relevant experimental protocols, and its molecular mechanism of action.

Quantitative Antibacterial Activity

The in vitro activity of Gepotidacin has been extensively evaluated against a wide range of clinical isolates. The following tables summarize the Minimum Inhibitory Concentration (MIC) data, providing a quantitative measure of its potency.

Table 1: In Vitro Activity of Gepotidacin against Gram-Positive Bacteria

| Bacterial Species | No. of Isolates | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) | Reference(s) |

| Staphylococcus aureus (all phenotypes) | 940 | 0.25 | 0.5 | - | [1] |

| Staphylococcus aureus (methicillin-susceptible, MSSA) | - | 0.25 | 0.5 | - | [1] |

| Staphylococcus aureus (methicillin-resistant, MRSA) | - | 0.25 | 0.5 | - | [1] |

| Staphylococcus aureus (levofloxacin-resistant) | - | 0.25 | 0.5 | - | [1] |

| Staphylococcus saprophyticus | 344 | - | - | ≤0.25 | [2] |

| Streptococcus pneumoniae | 947 | - | 2 | ≤4 | [3] |

| Streptococcus pneumoniae (penicillin-resistant) | - | - | 2 | - | [4] |

| Streptococcus pneumoniae (levofloxacin-resistant) | - | - | 2 | - | [4] |

| Streptococcus pneumoniae (macrolide-resistant) | - | - | 2 | - | [4] |

| Streptococcus pyogenes | 617 | - | 0.25 | - | [3][5] |

| Enterococcus faecalis | 500 | - | 4 | - | [6] |

| Clostridium perfringens | - | - | 0.5 | - | [5][7] |

Table 2: In Vitro Activity of Gepotidacin against Gram-Negative Bacteria

| Bacterial Species | No. of Isolates | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) | Reference(s) |

| Escherichia coli | 3,560 | 2 | 2 | 0.125–16 | [2][8] |

| Escherichia coli (ciprofloxacin-resistant) | - | 2 | 4 | - | [8] |

| Escherichia coli (ESBL-producing) | - | 2 | 4 | - | [8] |

| Haemophilus influenzae | 2,370 | 2 | 4 | - | [3] |

| Haemophilus influenzae (β-lactamase-positive) | - | 2 | 8 | - | [3] |

| Moraxella catarrhalis | 115 | - | 1 | ≤0.06 | [3][5] |

| Neisseria gonorrhoeae | - | - | - | - | [2][9] |

| Shigella spp. | - | - | 1 | - | [5][7] |

| Citrobacter spp. | 250 | - | 8 | 0.5–128 | [6] |

| Enterobacter cloacae | 500 | - | 32 | 1 to >128 | [6] |

| Klebsiella aerogenes | 250 | - | 8 | 0.06–64 | [6] |

| Klebsiella oxytoca | 250 | - | 4 | 0.5–64 | [6] |

| Klebsiella pneumoniae | 500 | - | 32 | 0.5 to >128 | [6] |

| Proteus mirabilis | 250 | - | 16 | 0.25–128 | [6] |

| Providencia rettgeri | 250 | - | 16 | 0.5 to >128 | [6] |

Experimental Protocols

The determination of the in vitro antibacterial activity of Gepotidacin is primarily conducted using standardized methods as outlined by the Clinical and Laboratory Standards Institute (CLSI).

Minimum Inhibitory Concentration (MIC) Determination

1. Broth Microdilution Method:

This is the most common method for determining the MIC of Gepotidacin against a variety of bacterial isolates.[10]

-

Preparation of Inoculum: Bacterial isolates are cultured on appropriate agar plates to obtain isolated colonies. A suspension of the colonies is prepared in a sterile saline or broth to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This suspension is then further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

Preparation of Antibiotic Dilutions: Gepotidacin is serially diluted (usually two-fold) in cation-adjusted Mueller-Hinton broth (CAMHB) in 96-well microtiter plates.

-

Inoculation and Incubation: Each well of the microtiter plate containing the diluted antibiotic is inoculated with the prepared bacterial suspension. The plates are then incubated at 35-37°C for 16-20 hours in ambient air.

-

Reading of Results: The MIC is defined as the lowest concentration of Gepotidacin that completely inhibits visible growth of the organism as detected by the unaided eye.

2. Agar Dilution Method:

This method is often used for fastidious organisms or for specific antibiotics like fosfomycin.[10]

-

Preparation of Agar Plates: A series of agar plates (typically Mueller-Hinton agar) containing serial two-fold dilutions of Gepotidacin are prepared.

-

Preparation of Inoculum: A bacterial suspension equivalent to a 0.5 McFarland standard is prepared. This suspension is then diluted, and a standardized volume is applied to the surface of each agar plate using a multipoint inoculator.

-

Incubation: The plates are incubated under appropriate conditions (temperature, atmosphere, and duration) for the specific bacterium being tested.

-

Reading of Results: The MIC is the lowest concentration of the antibiotic that inhibits the visible growth of the bacteria on the agar surface.

Quality Control:

Throughout the testing process, appropriate ATCC quality control strains are tested in parallel to ensure the accuracy and reproducibility of the results.[7]

Time-Kill Assays

Time-kill studies are performed to assess the bactericidal or bacteriostatic activity of an antibiotic over time.

-

Methodology: A standardized inoculum of the test organism is added to flasks containing cation-adjusted Mueller-Hinton broth with and without Gepotidacin at various concentrations (e.g., 2x, 4x, 8x the MIC). The flasks are incubated with shaking at 37°C. At specified time points (e.g., 0, 2, 4, 6, 8, 24 hours), aliquots are removed, serially diluted, and plated on agar to determine the number of viable bacteria (CFU/mL).

-

Interpretation: Bactericidal activity is typically defined as a ≥3-log₁₀ (99.9%) reduction in the initial bacterial count.[3]

Mechanism of Action and Signaling Pathway

Gepotidacin exerts its antibacterial effect by inhibiting two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[9] These enzymes are crucial for bacterial DNA replication, repair, and segregation. By binding to a novel site on these enzymes, Gepotidacin traps them in a complex with the DNA, leading to double-strand DNA breaks and ultimately cell death.[11]

Caption: Mechanism of action of Gepotidacin.

The diagram above illustrates the dual-targeting mechanism of Gepotidacin. The antibiotic enters the bacterial cell and inhibits both DNA gyrase and topoisomerase IV. This inhibition prevents the proper management of DNA supercoiling and the segregation of daughter chromosomes during cell division. The formation of a stable complex between the drug, the enzymes, and DNA results in the accumulation of double-strand breaks in the bacterial chromosome, which is a lethal event for the bacterium.

Caption: General workflow for MIC determination.

This workflow diagram outlines the key steps involved in determining the Minimum Inhibitory Concentration (MIC) of Gepotidacin. The process begins with the preparation of a standardized bacterial inoculum, followed by the serial dilution of the antibiotic. The prepared inoculum is then introduced to the various concentrations of Gepotidacin and incubated under controlled conditions. Finally, the results are read to determine the lowest concentration of the antibiotic that inhibits bacterial growth.

References

- 1. journals.asm.org [journals.asm.org]

- 2. Antimicrobial Activity of Gepotidacin Tested against Escherichia coli and Staphylococcus saprophyticus Isolates Causing Urinary Tract Infections in Medical Centers Worldwide (2019 to 2020) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Comparative Analysis of the Antibacterial Activity of a Novel Peptide Deformylase Inhibitor, GSK1322322 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ihma.com [ihma.com]

- 5. researchgate.net [researchgate.net]

- 6. In vitro activity of gepotidacin against urinary tract infection isolates of Enterobacterales, Enterococcus faecalis, and Staphylococcus saprophyticus - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In Vitro Activity of Gepotidacin, a Novel Triazaacenaphthylene Bacterial Topoisomerase Inhibitor, against a Broad Spectrum of Bacterial Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. What is Gepotidacin used for? [synapse.patsnap.com]

- 10. ihma.com [ihma.com]

- 11. researchgate.net [researchgate.net]

The Central Role of the YycG/YycF Two-Component System in Bacterial Biofilm Formation: A Technical Guide

For Immediate Release

[CITY, STATE] – [Date] – This technical guide provides an in-depth analysis of the YycG/YycF two-component system (TCS), a critical regulatory pathway in Gram-positive bacteria, and its pivotal role in the formation of biofilms. This document is intended for researchers, scientists, and drug development professionals engaged in the study of bacterial pathogenesis and the development of novel antimicrobial strategies.

The YycG/YycF TCS, also known as the WalK/WalR system, is highly conserved and essential for the viability of numerous bacterial species, including the significant human pathogens Staphylococcus aureus and Staphylococcus epidermidis.[1] This system acts as a key signaling pathway that allows bacteria to sense and respond to environmental cues, thereby modulating crucial physiological processes such as cell wall metabolism and the development of resilient biofilm communities.[2] Given that biofilm formation is a major contributor to antibiotic resistance and the persistence of chronic infections, understanding the regulatory mechanisms governed by YycG/YycF is paramount for the development of effective therapeutic interventions.[2][3]

This guide will dissect the molecular architecture of the YycG/YycF signaling cascade, present quantitative data on its influence on biofilm development, detail the experimental protocols for its study, and explore its potential as a promising target for next-generation antimicrobial agents.

The YycG/YycF Signaling Pathway

The YycG/YycF system is a classic two-component regulatory system comprising a membrane-bound sensor histidine kinase, YycG, and a cytoplasmic response regulator, YycF.[2] The signaling cascade is initiated in response to specific environmental stimuli, which are not yet fully elucidated but are thought to be related to cell wall integrity and turnover.

The activation sequence is as follows:

-

Sensing and Autophosphorylation: YycG, the sensor kinase, detects an external signal, leading to its autophosphorylation on a conserved histidine residue.[2]

-

Phosphotransfer: The phosphoryl group is then transferred from YycG to a conserved aspartate residue on its cognate response regulator, YycF.[2]

-

Transcriptional Regulation: Phosphorylated YycF (YycF-P) undergoes a conformational change that enhances its DNA-binding affinity. YycF-P then acts as a transcriptional regulator, binding to specific DNA sequences in the promoter regions of target genes to either activate or repress their expression.[2][4]

This signaling pathway is further modulated by auxiliary proteins, YycH and YycI, which can form a ternary complex with YycG to positively influence the activation of YycF.[2]

Quantitative Impact of YycG/YycF on Biofilm Formation

The functional importance of the YycG/YycF system in biofilm development has been quantified in several studies. The following tables summarize key findings on the effects of modulating YycG/YycF activity on biofilm biomass and the expression of biofilm-associated genes.

Table 1: Effect of YycG/YycF Silencing on Biofilm Formation in S. epidermidis

| Target Gene Silenced | Method | Incubation Time | Biofilm Formation Decrease (%) | Reference |

| yycF | Antisense RNA (asRNA) | 6 hours | 68% | [4] |

| yycG | Antisense RNA (asRNA) | 6 hours | 50% | [4] |

Table 2: Effect of ASyycF Overexpression on Biofilm Biomass in S. aureus

| Strain | Condition | Relative Biofilm Biomass (OD595) | Reference |

| MRSA | Control | ~2.0 | [5] |

| MRSA | ASyycF Overexpression | ~1.0 (Approx. 2-fold decrease) | [5] |

| ATCC29213 (MSSA) | Control | ~1.8 | [5] |

| ATCC29213 (MSSA) | ASyycF Overexpression | ~0.9 (Approx. 2-fold decrease) | [5] |

Table 3: Relative Gene Expression Changes in Response to YycG/YycF Modulation

| Bacterial Species | YycG/YycF Modulation | Target Gene | Fold Change in Expression | Reference |

| S. aureus (MRSA vs. MSSA) | Higher YycF/G in MRSA | icaA | 2.2-fold increase | [3] |

| icaD | 1.8-fold increase | [3] | ||

| yycF | 3.2-fold increase | [3] | ||

| yycG | 5.1-fold increase | [3] | ||

| S. epidermidis | yycF silencing | icaA | Increased transcription | [4] |

| arlR | Increased transcription | [4] | ||

| sarA | Increased transcription | [4] | ||

| sarX | Increased transcription | [4] | ||

| sbp | Increased transcription | [4] |

Experimental Protocols for Studying YycG-Mediated Biofilm Formation

A standardized workflow is crucial for the reproducible investigation of the YycG/YycF system's role in biofilm formation. The following diagram and detailed protocols outline the key experimental stages.

Detailed Methodologies

1. Crystal Violet (CV) Assay for Biofilm Quantification

This method provides a quantitative measure of the total biofilm biomass.

-

Inoculation and Biofilm Formation:

-

Grow overnight cultures of the bacterial strains (e.g., wild-type and yycG/yycF mutant or knockdown strains) in a suitable medium like Tryptic Soy Broth (TSB).

-

Dilute the overnight cultures to a standardized optical density (e.g., OD600 of 0.1).

-

Add 200 µL of the diluted culture to the wells of a 96-well flat-bottom microtiter plate. Include wells with sterile medium as negative controls.

-

Incubate the plate under static conditions for 24-48 hours at 37°C to allow for biofilm formation.[6][7]

-

-

Staining and Quantification:

-

Gently aspirate the planktonic cells and medium from each well.

-

Wash the wells carefully with 200 µL of phosphate-buffered saline (PBS) to remove non-adherent cells. Repeat this step twice.

-

Air-dry the plate or fix the biofilm by heating at 60°C for 30-60 minutes.[6]

-

Add 150-200 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15-30 minutes.[8]

-

Remove the crystal violet solution and wash the wells thoroughly with water until the negative control wells are colorless.

-

Air-dry the plate completely.

-

Solubilize the bound crystal violet by adding 200 µL of 30-33% acetic acid or ethanol to each well.[6][9]

-

Measure the absorbance of the solubilized dye at a wavelength of 590-595 nm using a microplate reader.[6][8]

-

2. Confocal Laser Scanning Microscopy (CLSM) for Biofilm Imaging

CLSM allows for the three-dimensional visualization and structural analysis of biofilms.

-

Sample Preparation:

-

Grow biofilms on a suitable surface for microscopy, such as glass coverslips or in glass-bottom microtiter plates.

-

After the desired incubation period, gently wash the biofilms with PBS to remove planktonic cells.

-

Stain the biofilm with fluorescent dyes. A common combination is SYTO 9 (stains live cells green) and propidium iodide (stains dead cells red). Incubate in the dark for approximately 15-20 minutes.[4][10]

-

-

Imaging and Analysis:

-

Mount the sample on the confocal microscope stage.

-

Acquire a series of z-stack images through the entire thickness of the biofilm using appropriate laser excitation and emission wavelengths for the chosen fluorescent dyes.

-

Use imaging software (e.g., IMARIS, COMSTAT) to reconstruct a 3D image of the biofilm.[10]

-

Analyze the 3D reconstructions to determine quantitative parameters such as biofilm thickness, biovolume, and surface coverage.[7][11]

-

3. Reverse Transcription-Quantitative PCR (RT-qPCR) for Gene Expression Analysis

RT-qPCR is used to quantify the expression levels of specific genes (e.g., icaA, sarA) involved in biofilm formation.

-

RNA Extraction:

-

Grow biofilms as described for the CV assay.

-

Harvest the biofilm-embedded cells by scraping or sonication.

-

Extract total RNA from the bacterial cells using a commercial RNA extraction kit suitable for bacteria, ensuring efficient cell lysis.[12]

-

Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.[12]

-

-

cDNA Synthesis and qPCR:

-

Synthesize complementary DNA (cDNA) from the purified RNA using a reverse transcriptase enzyme and random primers or gene-specific primers.[13]

-

Perform qPCR using the synthesized cDNA as a template, gene-specific primers for the target genes (yycG, yycF, icaA, sarA, etc.), and a suitable fluorescent dye (e.g., SYBR Green) or probe-based chemistry.

-

Include a housekeeping gene (e.g., 16S rRNA) as an internal control for normalization.[14]

-

Calculate the relative fold change in gene expression between different conditions (e.g., wild-type vs. mutant) using the ΔΔCt method.[13]

-

YycG as a Promising Drug Target

The essentiality of the YycG/YycF system for bacterial viability, coupled with its central role in biofilm formation and virulence, makes it an attractive target for the development of novel antimicrobial drugs.[15] Inhibiting the YycG kinase activity would disrupt the signaling cascade, leading to a downstream reduction in the expression of genes crucial for biofilm integrity and persistence. This approach offers the potential to not only directly kill the bacteria but also to sensitize them to conventional antibiotics by preventing or disrupting the protective biofilm matrix. Several studies have already demonstrated the in vitro efficacy of small molecule inhibitors targeting YycG, showing both bactericidal and anti-biofilm effects against pathogenic staphylococci.

Future Research Directions

While significant progress has been made in understanding the role of YycG in biofilm formation, several key areas warrant further investigation:

-

Identification of the specific signals that activate the YycG sensor kinase.

-

Elucidation of the complete YycF regulon in various pathogenic bacteria to fully understand its regulatory network.

-

In vivo studies to validate the efficacy of YycG inhibitors in animal models of biofilm-associated infections.

-

Exploration of combination therapies where YycG inhibitors are used in conjunction with existing antibiotics to enhance their efficacy against biofilm-embedded bacteria.

References

- 1. journals.asm.org [journals.asm.org]

- 2. The Role of Staphylococcus aureus YycFG in Gene Regulation, Biofilm Organization and Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Staphylococcus aureus biofilm organization modulated by YycFG two-component regulatory pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification of Genes Controlled by the Essential YycFG Two-Component System Reveals a Role for Biofilm Modulation in Staphylococcus epidermidis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. An Antisense yycF RNA Modulates Biofilm Organization of Methicillin-Resistant Staphylococcus aureus and Pathogenicity in a Rat Model of Osteomyelitis | MDPI [mdpi.com]

- 6. files.core.ac.uk [files.core.ac.uk]

- 7. Visualisation and biovolume quantification in the characterisation of biofilm formation in Mycoplasma fermentans - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | CodY is modulated by YycF and affects biofilm formation in Staphylococcus aureus [frontiersin.org]

- 9. Evaluation of icaA and icaD Genes Involved in Biofilm Formation in Staphylococcus aureus Isolates from Clinical Sources Using Reverse Transcriptase PCR - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Characterization of Staphylococcus aureus biofilms via crystal violet binding and biochemical composition assays of isolates from hospitals, raw meat, and biofilm-associated gene mutants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Confocal imaging of biofilm formation process using fluoroprobed Escherichia coli and fluoro-stained exopolysaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 13. Identification of Genes Controlled by the Essential YycG/YycF Two-Component System of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Quantification of confocal images of biofilms grown on irregular surfaces - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Quantitative and Qualitative Assessment Methods for Biofilm Growth: A Mini-review - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Antibacterial Agent 64 Against Gram-Positive Bacteria

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibacterial agent 64 (also referred to as compound 62) is a novel small molecule inhibitor of the YycG histidine kinase, a critical component of the YycFG (also known as WalKR) two-component signal transduction system in Gram-positive bacteria. This system is essential for bacterial viability, playing a pivotal role in the regulation of cell wall metabolism and biofilm formation.[1] The emergence of multidrug-resistant Gram-positive pathogens, such as Enterococcus faecalis, necessitates the development of new therapeutic strategies that target novel bacterial pathways. This compound represents a promising lead compound that demonstrates significant activity against E. faecalis, particularly in the context of difficult-to-treat biofilm-associated infections. This technical guide provides a comprehensive overview of the currently available data on this compound, including its mechanism of action, quantitative efficacy data, and detailed experimental protocols.

Mechanism of Action: Inhibition of the YycFG Signaling Pathway

The YycFG two-component system is highly conserved among low G+C Gram-positive bacteria and is indispensable for their survival. It comprises the sensor histidine kinase YycG (WalK) and the response regulator YycF (WalR). YycG autophosphorylates in response to specific environmental stimuli, and subsequently transfers the phosphoryl group to YycF. Phosphorylated YycF then acts as a transcriptional regulator, controlling the expression of genes involved in cell wall homeostasis.

This compound functions as a potent inhibitor of the YycG kinase, with a reported half-maximal inhibitory concentration (IC50) of 6.1 µM.[1] By blocking the autophosphorylation of YycG, the agent disrupts the entire signaling cascade, leading to a downstream deregulation of cell wall metabolism. This mechanism is particularly effective in inhibiting biofilm formation, a key virulence factor in many chronic bacterial infections.

Signaling Pathway Diagram

Caption: The YycFG (WalK/WalR) signaling pathway and the inhibitory action of this compound.

Quantitative Data Summary

The following tables summarize the in vitro efficacy of this compound against Enterococcus faecalis.

Table 1: Inhibitory Activity of this compound

| Parameter | Value | Reference |

| YycG IC50 | 6.1 µM | [1] |

Table 2: Efficacy of this compound Against Enterococcus faecalis Biofilms

| Assay | Concentration (µM) | Effect | Reference |

| Biofilm Formation Inhibition (Static) | 64 | Significant inhibition | [1] |

| Biofilm Eradication (in combination with Ampicillin) | 64 | Synergistic eradication of viable bacteria | [1] |

Note: Specific percentages of inhibition and eradication were not publicly available and would be detailed in the primary publication.

Table 3: Synergistic Activity with Ampicillin

| Combination | Method | Result | Reference |

| This compound + Ampicillin | Checkerboard Assay | Synergistic | [1] |

Note: The Fractional Inhibitory Concentration Index (FICI) value, a quantitative measure of synergy, is detailed in the primary research article.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound.

YycG Inhibition Assay

This assay determines the concentration of this compound required to inhibit 50% of the YycG kinase activity.

-

Principle: The assay measures the autophosphorylation of YycG using radiolabeled ATP. The amount of incorporated radioactivity is inversely proportional to the inhibitory activity of the compound.

-

Protocol:

-

Purified YycG protein is incubated with varying concentrations of this compound in a suitable kinase buffer.

-

The reaction is initiated by the addition of [γ-32P]ATP.

-

The mixture is incubated at 37°C for a defined period to allow for autophosphorylation.

-

The reaction is stopped, and the proteins are separated by SDS-PAGE.

-

The gel is exposed to a phosphor screen, and the radioactivity of the YycG band is quantified.

-

The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Minimum Inhibitory Concentration (MIC) Determination

This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

-

Principle: A standardized suspension of bacteria is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium.

-

Protocol:

-

Prepare serial twofold dilutions of this compound in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth (CAMHB).

-

Inoculate each well with a standardized suspension of E. faecalis (e.g., ATCC 29212) to a final concentration of approximately 5 x 10^5 CFU/mL.

-

Include a growth control (no agent) and a sterility control (no bacteria).

-

Incubate the plates at 37°C for 18-24 hours.

-

The MIC is determined as the lowest concentration of the agent at which there is no visible turbidity.

-

Biofilm Formation Inhibition Assay (Static)

This assay quantifies the ability of an agent to prevent the formation of biofilms.

-

Principle: Bacteria are grown in the presence of the test agent in a microtiter plate. The amount of biofilm formed is quantified by staining with crystal violet.

-

Protocol:

-

Add a standardized suspension of E. faecalis to the wells of a 96-well flat-bottomed polystyrene microtiter plate.

-

Add varying concentrations of this compound to the wells.

-

Incubate the plate at 37°C for 24-48 hours without agitation.

-

After incubation, gently wash the wells with phosphate-buffered saline (PBS) to remove planktonic cells.

-

Stain the adherent biofilms with a 0.1% (w/v) crystal violet solution for 15 minutes.

-

Wash the wells again with PBS to remove excess stain.

-

Solubilize the bound dye with an appropriate solvent (e.g., 30% acetic acid or ethanol).

-

Measure the absorbance of the solubilized dye at a specific wavelength (e.g., 595 nm) using a microplate reader.

-

The percentage of biofilm inhibition is calculated relative to the untreated control.

-

References

Investigating the Molecular Target of Antibacterial Agent 64: A Technical Guide

Abstract

Antibacterial agent 64 has been identified as a potent inhibitor of the histidine kinase YycG, a critical component of the essential WalK/WalR two-component signaling system in Gram-positive bacteria.[1][2] This technical guide provides an in-depth analysis of the molecular target of this compound, with a particular focus on its activity against Enterococcus faecalis. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the associated signaling pathways and experimental workflows. It is intended for researchers, scientists, and drug development professionals working on the discovery and characterization of novel antibacterial agents.

Introduction

The rise of antibiotic-resistant bacteria presents a formidable challenge to global public health. Enterococcus faecalis, a Gram-positive bacterium, is a leading cause of nosocomial infections and is notorious for its intrinsic and acquired resistance to multiple antibiotics. A promising strategy to combat such pathogens is the development of novel therapeutic agents that target previously unexploited bacterial pathways.

The WalK/WalR (also known as YycG/YycF) two-component system is a highly conserved and essential signaling pathway in low G+C Gram-positive bacteria, including E. faecalis.[3] This system is a master regulator of cell wall metabolism and biofilm formation, making it an attractive target for new antibacterial drugs.[3]

This compound (also referred to as compound-62 in some literature) has emerged as a significant inhibitor of the sensor histidine kinase YycG.[1][2] This guide delves into the scientific investigation of this compound, providing a comprehensive overview of its molecular target, mechanism of action, and potential therapeutic applications.

Molecular Target: The YycG/YycF (WalK/WalR) Signaling Pathway

The primary molecular target of this compound is the histidine kinase YycG.[1][2] YycG is the sensor kinase component of the YycG/YycF two-component system. This system plays a pivotal role in maintaining cell envelope integrity and orchestrating biofilm formation in E. faecalis.

The YycG/YycF Signaling Cascade

The YycG/YycF signaling pathway is initiated by an external stimulus, which is currently not fully characterized but is believed to be related to cell wall stress or turnover. The cascade proceeds as follows:

-

Signal Perception and Autophosphorylation: The transmembrane sensor kinase YycG detects the external signal. This leads to its autophosphorylation on a conserved histidine residue within its cytoplasmic domain.

-

Phosphotransfer: The phosphoryl group is then transferred from YycG to a conserved aspartate residue on the cognate response regulator, YycF.

-

Transcriptional Regulation: Phosphorylated YycF (YycF-P) acts as a transcriptional regulator, binding to specific DNA sequences in the promoter regions of target genes to either activate or repress their transcription.

-

Cellular Response: The altered gene expression leads to changes in cellular processes, primarily related to cell wall metabolism, autolysin activity, and biofilm formation.

Downstream Targets of the YycF Response Regulator in Enterococcus faecalis

In E. faecalis, the WalR (YycF) regulon includes a cluster of genes that are co-transcribed with walR and walK. These downstream genes are designated as EF1195, EF1196, and EF1197 in the E. faecalis V583 genome. The precise functions of the proteins encoded by these genes are still under investigation, but they are believed to be involved in the regulation of cell wall homeostasis. Downregulation of walR has been shown to decrease dextran-dependent aggregation in biofilms and inhibit the transcription of virulence genes.

Mechanism of Inhibition by this compound

This compound functions by inhibiting the autophosphorylation of YycG. By blocking this initial step in the signaling cascade, it prevents the subsequent phosphorylation of YycF and the downstream transcriptional regulation of genes essential for cell wall maintenance and biofilm formation. This disruption of a vital cellular process ultimately leads to the observed antibacterial and anti-biofilm effects.

Quantitative Data

The following tables summarize the key quantitative data regarding the activity of this compound against Enterococcus faecalis.

Table 1: Inhibitory Activity of this compound

| Parameter | Value | Target Organism | Reference |

| IC50 (YycG Inhibition) | 6.1 µM | Enterococcus faecalis | [1][2] |

| Minimum Inhibitory Concentration (MIC) | Not specified | Enterococcus faecalis | [1][2] |

Note: Specific MIC values for this compound against various planktonic strains of E. faecalis were not available in the reviewed literature.

Table 2: Synergistic Anti-biofilm Activity of this compound with Ampicillin

| Treatment | Biofilm Reduction (%) | Viable Bacteria in Biofilm (CFU/mL) | Reference |

| This compound alone | Significant inhibition of formation | Not specified | [1][2] |

| Ampicillin alone | Not specified | Not specified | [1][2] |

| This compound + Ampicillin | Synergistic eradication | Significant reduction | [1][2] |

Note: Specific quantitative data on the percentage of biofilm reduction and the reduction in viable cell counts from the synergistic studies were not available in the reviewed literature. The primary source indicates a significant synergistic effect in eradicating biofilm-embedded bacteria.

Experimental Protocols

This section provides detailed methodologies for key experiments used in the investigation of this compound.

YycG Autophosphorylation Inhibition Assay

This assay is designed to determine the inhibitory effect of a compound on the autophosphorylation activity of the YycG histidine kinase.

Materials:

-

Purified YycG protein

-

[γ-32P]ATP

-

Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM KCl, 10 mM MgCl2, 1 mM DTT)

-

This compound (or other test compounds) dissolved in DMSO

-

SDS-PAGE gels and electrophoresis apparatus

-

Phosphorimager

Protocol:

-

Prepare a reaction mixture containing the assay buffer, purified YycG protein, and the test compound at various concentrations (or DMSO for the control).

-

Pre-incubate the mixture at room temperature for 15 minutes.

-

Initiate the phosphorylation reaction by adding [γ-32P]ATP.

-

Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding SDS-PAGE loading buffer.

-

Separate the proteins by SDS-PAGE.

-

Dry the gel and expose it to a phosphor screen.

-

Quantify the radiolabeled YycG bands using a phosphorimager.

-

Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

-

Determine the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard procedure for determining MIC.

Materials:

-

Bacterial strains (e.g., Enterococcus faecalis ATCC 29212, clinical isolates)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

96-well microtiter plates

-

This compound (or other test compounds)

-

Spectrophotometer or microplate reader

Protocol:

-

Prepare a serial two-fold dilution of this compound in CAMHB in a 96-well microtiter plate.

-

Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard and then dilute it to achieve a final concentration of approximately 5 x 105 CFU/mL in each well.

-

Add the bacterial inoculum to each well of the microtiter plate.

-

Include a positive control (bacteria in broth without the agent) and a negative control (broth only).

-

Incubate the plates at 37°C for 18-24 hours.

-

Determine the MIC by visually inspecting for the lowest concentration of the agent that completely inhibits bacterial growth (no turbidity). Alternatively, read the optical density at 600 nm using a microplate reader.

Biofilm Formation and Eradication Assay (Crystal Violet Method)

This assay quantifies the ability of a compound to inhibit the formation of a biofilm or to eradicate a pre-formed biofilm.

Materials:

-

Bacterial strains

-

Tryptic Soy Broth (TSB) supplemented with glucose

-

96-well flat-bottom tissue culture plates

-

This compound and/or other antibiotics

-

0.1% (w/v) crystal violet solution

-

30% (v/v) acetic acid

-

Microplate reader

Protocol for Biofilm Inhibition:

-

Prepare serial dilutions of the test compound in TSB with glucose in a 96-well plate.

-

Add a standardized bacterial suspension to each well.

-

Include a positive control (bacteria in broth) and a negative control (broth only).

-

Incubate the plate at 37°C for 24-48 hours without shaking.

-

Gently wash the wells with phosphate-buffered saline (PBS) to remove planktonic bacteria.

-

Fix the biofilms by air-drying or with methanol.

-

Stain the biofilms with 0.1% crystal violet for 15 minutes.

-

Wash the wells with water to remove excess stain and allow them to dry.

-

Solubilize the bound crystal violet with 30% acetic acid.

-

Measure the absorbance at 590 nm using a microplate reader.

Protocol for Biofilm Eradication:

-

Grow biofilms in a 96-well plate as described above (steps 2-4 of the inhibition protocol) without the test compound.

-

After the incubation period, remove the planktonic bacteria and wash the wells with PBS.

-

Add fresh broth containing serial dilutions of the test compound(s) to the wells with the pre-formed biofilms.

-

Incubate for another 24 hours at 37°C.

-

Quantify the remaining biofilm using the crystal violet staining procedure described above (steps 6-10 of the inhibition protocol).

Checkerboard Assay for Synergy Testing

This assay is used to evaluate the interaction between two antimicrobial agents (e.g., synergistic, additive, indifferent, or antagonistic).

Materials:

-

Two antimicrobial agents (e.g., this compound and ampicillin)

-

Bacterial strain

-

Appropriate broth medium

-

96-well microtiter plates

Protocol:

-

In a 96-well plate, prepare a two-dimensional array of concentrations for the two antimicrobial agents. Serially dilute Agent A horizontally and Agent B vertically.

-

Inoculate each well with a standardized bacterial suspension.

-

Include controls for the MIC of each agent alone.

-

Incubate the plate at 37°C for 18-24 hours.

-

Determine the MIC of each agent in combination by observing the lowest concentration of each drug that inhibits bacterial growth.

-

Calculate the Fractional Inhibitory Concentration Index (FICI) for each combination using the following formula: FICI = (MIC of Agent A in combination / MIC of Agent A alone) + (MIC of Agent B in combination / MIC of Agent B alone)

-

Interpret the results based on the FICI value:

-

Synergy: FICI ≤ 0.5

-

Additive/Indifference: 0.5 < FICI ≤ 4

-

Antagonism: FICI > 4

-

Visualizations

YycG/YycF (WalK/WalR) Signaling Pathway

Caption: The YycG/YycF two-component signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Molecular Target Identification

Caption: A generalized experimental workflow for the identification of the molecular target of a novel antibacterial agent.

Conclusion

This compound represents a promising lead compound in the development of new therapeutics against Enterococcus faecalis and potentially other Gram-positive pathogens. Its specific targeting of the essential YycG histidine kinase disrupts a critical signaling pathway involved in cell wall homeostasis and biofilm formation. The synergistic activity of this compound with existing antibiotics like ampicillin highlights its potential to be used in combination therapies to tackle difficult-to-treat biofilm-associated infections. Further research is warranted to fully elucidate its pharmacokinetic and pharmacodynamic properties and to optimize its structure for enhanced efficacy and safety. This technical guide provides a foundational understanding for researchers and drug developers to build upon in the ongoing effort to combat antimicrobial resistance.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Selection and Identification of Novel Antibacterial Agents against Planktonic Growth and Biofilm Formation of Enterococcus faecalis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. New Insights into the WalK/WalR (YycG/YycF) Essential Signal Transduction Pathway Reveal a Major Role in Controlling Cell Wall Metabolism and Biofilm Formation in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Early-Stage Research on Novel Histidine Kinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles and methodologies in the early-stage research of novel histidine kinase (HK) inhibitors. As bacteria increasingly develop resistance to conventional antibiotics, HKs, as central components of two-component signaling (TCS) systems, have emerged as promising targets for novel antimicrobial agents. Their prevalence in bacteria and absence in mammals make them an attractive avenue for developing selective therapeutics.[1][2][3] This document details the underlying signaling pathways, summarizes quantitative data for various inhibitor classes, provides detailed experimental protocols, and visualizes key concepts using Graphviz diagrams.

The Two-Component Signaling Pathway: A Prime Target

Bacteria rely on two-component systems to sense and respond to a myriad of environmental stimuli. A typical TCS comprises a sensor histidine kinase (HK) and a cognate response regulator (RR). The HK, often a transmembrane protein, detects an external signal, leading to its autophosphorylation on a conserved histidine residue, a process powered by ATP.[4][5] The phosphoryl group is then transferred to a conserved aspartate residue on the RR, activating it to elicit a downstream cellular response, frequently through the regulation of gene expression.[4][5]

Caption: A generalized bacterial two-component signaling pathway.

Classes of Histidine Kinase Inhibitors and Quantitative Data

A diverse range of small molecules has been investigated for their potential to inhibit histidine kinases. These can be broadly categorized based on their chemical scaffolds. The following tables summarize the in vitro efficacy of representative compounds from various classes, detailing their 50% inhibitory concentrations (IC50) against specific HKs and their minimum inhibitory concentrations (MIC) against relevant bacterial strains.

Table 1: Benzimidazole and Benzoxazine Derivatives

| Compound | Target HK | IC50 (µM) | Bacterial Strain | MIC (µg/mL) | Reference |

| B-1 | KinA-Spo0F | 10 | Bacillus subtilis | 1 | [6] |

| B-2 | KinA-Spo0F | 25 | Bacillus subtilis | 2 | [6] |

| X-1 | KinA-Spo0F | 5 | Staphylococcus aureus | 0.5 | [6] |

| X-2 | NRII-NRI | 15 | Escherichia coli | >16 | [6] |

Table 2: Bis-phenol and Salicylanilide Derivatives

| Compound | Target HK | IC50 (µM) | Bacterial Strain | MIC (µg/mL) | Reference |

| P-1 | KinA-Spo0F | 2.5 | Staphylococcus aureus | 1 | [6] |

| P-3 | KinA-Spo0F | >500 | Staphylococcus aureus | >16 | [6] |

| S-1 | KinA-Spo0F | 1.9 | Enterococcus faecalis | 2 | [6] |

| S-3 | NRII-NRI | >100 | Escherichia coli | >16 | [6] |

Table 3: Thiophene and Thiazolidinone Derivatives

| Compound | Target HK | IC50 (µM) | Bacterial Strain | MIC (µg/mL) | Reference |

| Thiophene 9a | WalK (B. subtilis) | 52.81 | - | - | [7] |

| Thiophene 9h | PhoR (B. subtilis) | 1.63 | - | - | [7] |

| Thiazolidinone 13a | WalK (S. epidermidis) | 29 | S. epidermidis | - | [8] |

| Thiazolidinone 20a | WalK (S. epidermidis) | 6.5 | S. epidermidis | - | [8] |

Table 4: Natural Products and Other Compounds

| Compound | Target HK | IC50 (µM) | Bacterial Strain | MIC (µg/mL) | Reference |

| Walkmycin C | WalK (S. aureus) | - | S. aureus | 0.0625-16 | [9] |

| Walkmycin C | EnvZ (E. coli) | 1.25 | - | - | [9] |

| Rhein | AgrC (S. aureus) | 13.7 | S. aureus | 32 | [9] |

| Aloe-emodin | AgrC (S. aureus) | 62.2 | S. aureus | 64 | [9] |

Experimental Protocols

The following sections provide detailed methodologies for key experiments in the screening and characterization of novel histidine kinase inhibitors.

Histidine Kinase Autophosphorylation Assay (Radiolabeled)

This assay directly measures the enzymatic activity of the HK and its inhibition.

Caption: Workflow for the HK autophosphorylation assay.

Methodology:

-

Reaction Setup: In a microcentrifuge tube, combine the reaction buffer (e.g., 40 mM Tris-HCl pH 8.0, 150 mM KCl, 4 mM MgCl2, 10% glycerol), purified histidine kinase (final concentration typically 1-5 µM), and the test inhibitor at various concentrations (or DMSO as a vehicle control).

-

Pre-incubation: Incubate the mixture for 10-15 minutes at room temperature to allow for inhibitor binding.

-

Reaction Initiation: Start the autophosphorylation reaction by adding [γ-32P]ATP (final concentration typically 100-500 µM, with a specific activity of ~10 µCi/nmol).

-

Incubation: Incubate the reaction at the optimal temperature for the specific HK (e.g., 30°C or 37°C) for a predetermined time (e.g., 10-60 minutes), ensuring the reaction is in the linear range.

-

Quenching: Stop the reaction by adding an equal volume of 2x SDS-PAGE loading buffer and heating at 95°C for 5 minutes.

-

SDS-PAGE and Autoradiography: Separate the reaction products by SDS-PAGE. Dry the gel and expose it to a phosphor screen.

-

Quantification: Image the phosphor screen and quantify the radioactive signal in the bands corresponding to the autophosphorylated HK. Calculate the percentage of inhibition relative to the DMSO control to determine IC50 values.

Differential Scanning Fluorimetry (DSF) for Inhibitor Binding

DSF is a high-throughput method to screen for compound binding by measuring the thermal stabilization of the target protein.

Methodology:

-

Protein and Dye Preparation: Prepare a solution of the purified histidine kinase (typically 2-5 µM) in a suitable buffer (e.g., 100 mM HEPES pH 7.5, 150 mM NaCl). Add a fluorescent dye that binds to hydrophobic regions of unfolded proteins (e.g., SYPRO Orange at a 5x concentration).

-

Plate Setup: In a 96- or 384-well PCR plate, dispense the protein-dye mixture into each well.

-

Compound Addition: Add the test compounds from a library to the wells at a final concentration typically between 10-50 µM. Include appropriate controls (e.g., DMSO, known binder).

-

Thermal Denaturation: Place the plate in a real-time PCR instrument. Program the instrument to gradually increase the temperature from a starting temperature (e.g., 25°C) to a final temperature (e.g., 95°C) with a slow ramp rate (e.g., 1°C/minute). Monitor the fluorescence at each temperature increment.

-

Data Analysis: The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded, corresponding to the midpoint of the sigmoidal unfolding curve. A shift in the Tm (ΔTm) in the presence of a compound compared to the DMSO control indicates binding and stabilization of the protein.

Minimum Inhibitory Concentration (MIC) Determination

This assay determines the lowest concentration of an inhibitor that prevents visible growth of a bacterium.

Methodology:

-

Inoculum Preparation: Grow a fresh culture of the target bacterium in a suitable broth medium (e.g., Mueller-Hinton broth) to the mid-logarithmic phase. Adjust the culture to a standardized turbidity (e.g., 0.5 McFarland standard).

-

Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the test inhibitor in the broth medium.

-

Inoculation: Inoculate each well with the standardized bacterial suspension. Include a positive control (no inhibitor) and a negative control (no bacteria).

-

Incubation: Incubate the plate at 37°C for 16-20 hours.

-

MIC Determination: The MIC is the lowest concentration of the inhibitor at which there is no visible growth of the bacteria.

Future Perspectives

The development of novel histidine kinase inhibitors is a promising strategy to combat the growing threat of antibiotic resistance. Future research will likely focus on several key areas:

-

Structure-Based Drug Design: With an increasing number of HK crystal structures available, computational methods such as virtual screening and in silico docking will play a crucial role in identifying and optimizing lead compounds.

-

Broad-Spectrum vs. Targeted Inhibition: While inhibitors targeting the conserved ATP-binding site may offer broad-spectrum activity, there is also interest in developing more specific inhibitors that target the unique sensor domains of HKs to reduce off-target effects and the potential for resistance.

-

Combination Therapies: HK inhibitors may be used in combination with existing antibiotics to enhance their efficacy or resensitize resistant strains.

-

In Vivo Efficacy and Safety: Promising lead compounds will need to be evaluated in animal models of infection to assess their in vivo efficacy, pharmacokinetics, and safety profiles.

By leveraging the methodologies and knowledge outlined in this guide, researchers can contribute to the advancement of this critical area of drug discovery and the development of the next generation of antibacterial therapeutics.

References

- 1. Assay of protein kinases using radiolabeled ATP: a protocol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Detection of Kinase Inhibitor Selectivity by Differential Scanning Fluorimetry(DSF) - STEMart [ste-mart.com]

- 3. researchgate.net [researchgate.net]

- 4. Kinase inhibitor selectivity profiling using differential scanning fluorimetry. — Centre for Medicines Discovery (CMD) [cmd.ox.ac.uk]

- 5. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 6. researchgate.net [researchgate.net]

- 7. Create graphs with DOT language | Plainion.GraphViz [plainionist.net]

- 8. mdpi.com [mdpi.com]

- 9. Recent Advances in Histidine Kinase-Targeted Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: In Vitro Assay Protocol for Determining the Minimum Inhibitory Concentration (MIC) of Antibacterial Agent 64

Audience: Researchers, scientists, and drug development professionals.

Introduction The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[1] It is a fundamental measurement in the assessment of new antimicrobial agents, providing a quantitative measure of their potency.[2][3] This application note provides a detailed protocol for determining the MIC of a novel compound, "Antibacterial Agent 64," using the broth microdilution method. This method is a gold standard, recommended by regulatory bodies such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[4][5][6] The protocol covers inoculum preparation, serial dilution, incubation, and result interpretation, including the use of quality control strains to ensure accuracy and reproducibility.[7][8]

Principle of the Assay The broth microdilution method involves challenging a standardized bacterial inoculum with serially diluted concentrations of an antimicrobial agent in a liquid growth medium.[3] This is typically performed in a 96-well microtiter plate format.[9][10] Following a specified incubation period, the plates are inspected for visible bacterial growth, which appears as turbidity.[11] The MIC is identified as the lowest concentration of the antibacterial agent where no visible growth is observed.[1][12]

Experimental Protocol

This protocol is based on established CLSI and EUCAST guidelines for broth microdilution testing.[4][5]

1. Materials and Reagents

-

This compound: Stock solution of known concentration.

-

Control Antibiotic: e.g., Ciprofloxacin or Gentamicin with known QC ranges.

-

Bacterial Strains: Test organisms and Quality Control (QC) strains (e.g., Escherichia coli ATCC® 25922™, Staphylococcus aureus ATCC® 29213™, Pseudomonas aeruginosa ATCC® 27853™).[13]

-

Growth Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB). For fastidious organisms, supplement as required (e.g., with lysed horse blood).[1][14]

-

Sterile Supplies: 96-well U-bottom microtiter plates, reagent reservoirs, multichannel pipettes, serological pipettes, conical tubes.

-

Reagents: Sterile saline (0.85% NaCl), 0.5 McFarland turbidity standard.

-

Equipment: Spectrophotometer or densitometer, incubator (35°C ± 2°C), vortex mixer, biological safety cabinet.

2. Detailed Methodology

Step 2.1: Preparation of Antibacterial Agents

-

Prepare a stock solution of this compound and the control antibiotic in a suitable solvent (e.g., sterile deionized water or DMSO).

-

Create an intermediate dilution of each agent in CAMHB at four times the highest desired final concentration. For a typical 2-fold dilution series from 128 µg/mL to 0.25 µg/mL, this starting concentration would be 512 µg/mL.

Step 2.2: Preparation of Bacterial Inoculum

-

Using a sterile loop, pick 3-5 isolated colonies of the test organism from a non-selective agar plate incubated for 18-24 hours.

-

Suspend the colonies in sterile saline. Vortex thoroughly to create a smooth suspension.

-

Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard by adding more bacteria or saline. This is equivalent to approximately 1-2 x 10⁸ CFU/mL.[1]

-

Within 15 minutes of standardization, dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate. A common method is to dilute the 0.5 McFarland suspension 1:100 in CAMHB to get ~10⁶ CFU/mL, which will be further diluted 1:1 when added to the wells.[1]

Step 2.3: Broth Microdilution Procedure

-

Dispense 100 µL of sterile CAMHB into all wells of a 96-well microtiter plate.

-

Add 100 µL of the 4x starting concentration of this compound to the first column of wells. This creates a 2x concentration.

-

Using a multichannel pipette, perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the desired final concentration. Discard 100 µL from the last column of diluted wells.

-

Leave one column without any antibacterial agent to serve as a growth control and another column uninoculated as a sterility control.

Step 2.4: Inoculation and Incubation

-

Add 100 µL of the standardized bacterial inoculum (~1 x 10⁶ CFU/mL) to each well, except for the sterility control wells. The final volume in each well will be 200 µL, and the final bacterial concentration will be ~5 x 10⁵ CFU/mL.[1]

-

Seal the plates with a lid or adhesive seal to prevent evaporation.

-

Incubate the plates in ambient air at 35°C ± 2°C for 16-20 hours.[9][14]

Step 2.5: Reading and Recording Results

-

Following incubation, place the plate on a dark, non-reflective surface.

-

Observe the sterility control well (should be clear) and the growth control well (should be turbid).

-

The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.[1][15] Record the MIC value in µg/mL.

Data Presentation and Interpretation

Quality Control For each batch of MIC tests, QC strains must be included. The resulting MIC for the QC strain must fall within the acceptable ranges published by CLSI or EUCAST to validate the results of the test strains.[16]

Data Summary Tables Quantitative data should be organized into clear tables for analysis and comparison.

Table 1: Example MIC Data for this compound and Control Antibiotic

| Bacterial Strain | This compound MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) |

|---|---|---|

| E. coli (Clinical Isolate 1) | 4 | 0.25 |

| S. aureus (Clinical Isolate 1) | 0.5 | 0.5 |

| P. aeruginosa (Clinical Isolate 1) | 16 | 1 |

| E. coli ATCC® 25922™ (QC) | 2 | 0.008 |

| S. aureus ATCC® 29213™ (QC) | 0.25 | 0.25 |

| P. aeruginosa ATCC® 27853™ (QC) | 8 | 0.5 |

Table 2: CLSI Quality Control Reference Ranges for Ciprofloxacin

| QC Strain | Ciprofloxacin MIC Range (µg/mL) |

|---|---|

| E. coli ATCC® 25922™ | 0.004 - 0.016 |

| S. aureus ATCC® 29213™ | 0.12 - 0.5 |

| P. aeruginosa ATCC® 27853™ | 0.25 - 1 |

Interpretation of Results The clinical significance of an MIC value is determined by comparing it to established clinical breakpoints.[12] These breakpoints categorize an organism as Susceptible (S), Intermediate (I), or Resistant (R).[17][18]

-

Susceptible (S): Indicates that the antibacterial agent at a standard dosage is likely to inhibit the pathogen.[12]

-

Intermediate (I): The MIC is approaching attainable blood and tissue levels, and response rates may be lower. This category can act as a buffer zone and may imply efficacy in body sites where the drug concentrates.[12][17]

-

Resistant (R): The concentration of the agent required to inhibit the organism is not achievable with normal dosing, and therapeutic failure is likely.[12]

Table 3: Hypothetical Clinical Breakpoints for this compound

| Interpretation | MIC Breakpoint (µg/mL) |

|---|---|

| Susceptible (S) | ≤ 2 |

| Intermediate (I) | 4 |

| Resistant (R) | ≥ 8 |